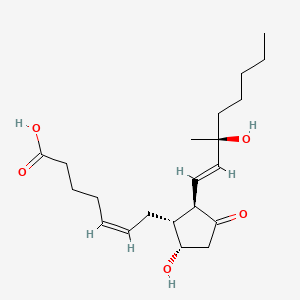

15-methylprostaglandin D2

Beschreibung

Historical Context of Prostaglandin (B15479496) D2 Discovery

The journey into the world of prostaglandins (B1171923) began in the 1930s when Ulf von Euler, a Swedish physiologist, and M.W. Goldblatt independently discovered that extracts from seminal vesicles and fluid contained substances that could lower blood pressure and contract smooth muscle. nih.govnih.gov Initially believed to originate from the prostate gland, these substances were named "prostaglandins." nih.govdrugbank.com It wasn't until decades later, through the pioneering work of Sune Bergström and Bengt Samuelsson, that the chemical structures of these lipid compounds were elucidated, earning them, along with John Vane, the Nobel Prize in Physiology or Medicine in 1982. nih.gov

Prostaglandin D2 itself was identified in 1973 by Hamberg. nih.govnih.gov It was found to be a significant cyclooxygenase metabolite of arachidonic acid, produced by the sequential action of cyclooxygenase and either hematopoietic or lipocalin-type PGD synthase. nih.gov Mast cells are a major source of PGD2 in the body. wikipedia.orgnih.gov

Overview of Prostanoid Diversity and Biological Significance

Prostanoids are a subclass of eicosanoids and encompass prostaglandins (such as PGD2, PGE2, and PGF2α), thromboxanes, and prostacyclins. caymanchem.com This family of lipid mediators is involved in a wide array of physiological and pathological processes. biomol.com Their biological significance is extensive, regulating functions in nearly every tissue and organ system. researchgate.net

Prostanoids are known to play critical roles in inflammation, pain, and fever. nih.gov They are also integral to platelet aggregation, vasodilation, and vasoconstriction. biomol.comnih.gov Furthermore, their influence extends to reproductive functions, including ovulation and labor, as well as the protection of the gastrointestinal lining. nih.govresearchgate.net The diverse actions of prostanoids are mediated by their interaction with specific G-protein-coupled receptors on the cell surface. biomol.com For instance, PGD2 exerts its effects through two primary receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors. nih.govwikipedia.org

Rationale for Developing Metabolically Stable Prostaglandin D2 Analogs

A significant challenge in studying the biological effects of PGD2 is its metabolic instability. In vivo, PGD2 is rapidly converted to various metabolites, limiting its duration of action and complicating the interpretation of its physiological roles. nih.gov The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a key role in the degradation of prostaglandins by oxidizing the 15-hydroxyl group, which leads to their inactivation. nih.govnih.gov

This rapid metabolism spurred the development of synthetic, metabolically stable analogs of PGD2. By modifying the chemical structure, for example, by adding a methyl group at the C-15 position, researchers have created compounds that are more resistant to enzymatic degradation. This increased stability allows for more sustained biological effects, making these analogs valuable tools for investigating the specific pathways and actions of PGD2. nih.govnih.govcaymanchem.com 15(S)-15-methyl Prostaglandin D2 is one such chemically stable analog. caymanchem.com

Detailed Findings on 15(S)-15-methyl Prostaglandin D2

Research Insights into a Stable PGD2 Analog

15(S)-15-methyl Prostaglandin D2 is a synthetic and metabolically stable analog of PGD2. caymanchem.com Its stability allows for more precise investigation of PGD2-related biological activities.

In contrast to its parent compound, PGD2, which typically inhibits platelet aggregation, 15(S)-15-methyl PGD2 shows markedly reduced activity in this regard. caymanchem.com However, it is a potent vasoconstrictor, capable of increasing systemic blood pressure. caymanchem.com One of the most striking reported activities of this analog is its strong antifertility effect in hamsters, where it was found to be 200 times more potent than PGD2. caymanchem.com

When comparing the two stereoisomers at the C-15 position, research has shown a clear difference in their activity at the DP2 (CRTH2) receptor. The 15(R) enantiomer, 15(R)-15-methyl PGD2, is a potent and selective agonist for the CRTH2/DP2 receptor. nih.govcaymanchem.com In studies on human eosinophils, 15(R)-methyl-PGD2 was found to be significantly more potent than both PGD2 and 15(S)-methyl-PGD2 in stimulating CD11b expression, actin polymerization, and chemotaxis. nih.gov Specifically, 15(R)-methyl-PGD2 was approximately 5 times more potent than PGD2 and about 75 times more potent than 15(S)-methyl-PGD2 in these assays. nih.gov

While 15(S)-methyl-PGD2 showed weak activity at the DP2 receptor in eosinophils, it was the most active of the tested analogs in elevating platelet cAMP, a process mediated by the DP1 receptor. nih.gov This suggests a differential selectivity of the 15(S) and 15(R) methyl analogs for the DP1 and DP2 receptors.

Table 1: Chemical and Physical Properties of 15(S)-15-methyl Prostaglandin D2

| Property | Value |

|---|---|

| Formal Name | 9α,15S-dihydroxy-11-oxo-15-methyl-prosta-5Z,13E-dien-1-oic acid caymanchem.com |

| CAS Number | 85280-90-6 caymanchem.com |

| Molecular Formula | C₂₁H₃₄O₅ caymanchem.com |

| Formula Weight | 366.5 caymanchem.com |

Table 2: Comparative Biological Activity of PGD2 Analogs on Human Eosinophils (DP2 Receptor-mediated)

| Compound | Relative Potency (Stimulation of CD11b expression and actin polymerization) | EC₅₀ for Eosinophil Chemotaxis |

|---|---|---|

| 15(R)-15-methyl PGD2 | Most Potent | 1.7 nM nih.gov |

| Prostaglandin D2 (PGD2) | ~5x less potent than 15(R)-methyl-PGD2 | 10 nM nih.gov |

| 15(S)-15-methyl PGD2 | ~75x less potent than 15(R)-methyl-PGD2 | 128 nM nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXLUMAOXBULOZ-QEQARHSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85280-90-6 | |

| Record name | 15-methylprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-METHYL PROSTAGLANDIN D2, (15S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Pathways of Prostaglandin D2

Arachidonic Acid Metabolism via Cyclooxygenases (COX-1, COX-2)

The journey to Prostaglandin (B15479496) D2 begins with arachidonic acid, a polyunsaturated fatty acid typically esterified in the phospholipids of cell membranes. cvphysiology.com Upon cellular stimulation by various signals, phospholipase A2 enzymes release arachidonic acid into the cytoplasm. cvphysiology.com Once liberated, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes. researchgate.netnih.gov

There are two main isoforms of the COX enzyme, COX-1 and COX-2, which catalyze the initial steps in prostanoid biosynthesis. nih.govimpactfactor.org

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions such as maintaining the integrity of the gastrointestinal mucosa. cvphysiology.comimpactfactor.org

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and hormones. cvphysiology.comnih.gov It is the primary source of prostanoid production during inflammation. impactfactor.org

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), through a dioxygenase reaction. This is followed by a peroxidase reaction, also catalyzed by the same enzyme, which reduces PGG2 to Prostaglandin H2 (PGH2). researchgate.netnih.govwikipedia.org This two-step conversion is the rate-limiting stage in the synthesis of all prostaglandins (B1171923). nih.gov

| Enzyme | Expression | Primary Function |

| COX-1 | Constitutive (most tissues) | Housekeeping physiological functions |

| COX-2 | Inducible (inflammatory sites) | Prostanoid production during inflammation |

Prostaglandin H2 (PGH2) as a Precursor

Prostaglandin H2 (PGH2) is a pivotal intermediate in the biosynthesis of prostanoids. wikipedia.orghmdb.ca It sits at a crucial branch point in the pathway and serves as the direct precursor for not only PGD2 but also other primary prostaglandins (PGE2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). wikipedia.orgnih.govcaymanchem.com The fate of PGH2 is determined by the presence of specific downstream isomerase or synthase enzymes, which are expressed in a tissue- and cell-specific manner. researchgate.netnih.gov For the synthesis of PGD2, PGH2 is acted upon by enzymes known as Prostaglandin D synthases. nih.govreactome.org

Role of Prostaglandin D Synthase Isoforms

The conversion of PGH2 to PGD2 is catalyzed by two distinct and evolutionarily unrelated enzymes known as Prostaglandin D synthases (PGDS). nih.govreactome.org These isoforms differ in their tissue distribution, structure, and cofactor requirements.

Hematopoietic Prostaglandin D Synthase (hPGD2S)

Hematopoietic Prostaglandin D Synthase (hPGD2S) is a cytosolic enzyme that belongs to the sigma class of the glutathione-S-transferase (GST) family. novusbio.comsigmaaldrich.com Its activity is dependent on the presence of glutathione as a cofactor. reactome.orgmdpi.com hPGD2S is primarily found in hematopoietic cells such as mast cells, antigen-presenting cells, and megakaryocytes. novusbio.comnih.gov It plays a significant role in inflammatory and allergic responses by producing PGD2 in peripheral tissues. mdpi.comnih.gov The enzyme metabolizes PGH2 to PGD2, which can then influence the onset and resolution of inflammation. nih.govpnas.org

Lipocalin-Type Prostaglandin D Synthase (L-PGDS)

Lipocalin-Type Prostaglandin D Synthase (L-PGDS), also known as beta-trace protein, is a member of the lipocalin superfamily of proteins that bind and transport small lipophilic molecules. nih.govnih.gov Unlike hPGD2S, L-PGDS is a secreted, glycosylated protein, and its enzymatic activity does not require glutathione. mdpi.comtaylorfrancis.com L-PGDS is predominantly localized in the central nervous system (in oligodendrocytes and the arachnoid mater), the heart, and the male genital organs. nih.govtaylorfrancis.comfrontiersin.org It is secreted into the cerebrospinal fluid, where it is a major protein component, and is involved in physiological processes such as sleep regulation and pain modulation through the central production of PGD2. nih.govfrontiersin.org

| Synthase Isoform | Family | Location | Cofactor Requirement |

| hPGD2S | Glutathione-S-transferase | Cytosol of hematopoietic cells | Glutathione |

| L-PGDS | Lipocalin | Secreted from CNS, heart, male genitals | None |

Non-Enzymatic Dehydration Products of Prostaglandin D2 (e.g., PGJ2, 15-deoxy-Δ12,14-PGJ2)

Prostaglandin D2 is an unstable molecule that can undergo spontaneous, non-enzymatic dehydration to form a series of J-series prostaglandins. nih.govnih.gov This process involves the sequential elimination of water molecules from the cyclopentane (B165970) ring structure. pnas.orgreactome.org

The initial dehydration of PGD2 yields Prostaglandin J2 (PGJ2). researchgate.net PGJ2 can then be further converted to other metabolites, including Δ12-PGJ2 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). pnas.orgresearchgate.net The formation of 15d-PGJ2 from PGD2 involves the elimination of two molecules of water. caymanchem.com These cyclopentenone prostaglandins, particularly 15d-PGJ2, are known to have anti-inflammatory properties and can be formed during inflammatory processes. nih.govnih.gov While the dehydration can occur spontaneously, it can be facilitated by factors such as albumin. nih.govjci.org

Chemical Synthesis and Analog Development of 15 Methyl Prostaglandin D2

General Synthetic Methodologies for Prostanoids

The synthesis of prostaglandins (B1171923) presents several key challenges, including the construction of the five-membered cyclopentane (B165970) core and the stereocontrolled installation of two side chains, known as the alpha (α) and omega (ω) chains. oup.com

One of the most influential and classic approaches is the Corey synthesis, which provides a versatile pathway to a wide range of prostaglandins. oup.comlibretexts.org A cornerstone of this strategy is the "Corey lactone," a bicyclic intermediate that contains much of the required stereochemical information for the final prostaglandin (B15479496) molecule. oup.comresearchgate.netrsc.org This key intermediate is often synthesized through a series of reactions including a Diels-Alder cycloaddition to set up the ring structure, followed by a halo-lactonization reaction. oup.com From the Corey lactone, the α- and ω-side chains are introduced sequentially. The lower (ω) side chain is typically installed via a Horner-Wadsworth-Emmons (HWE) reaction with the "Corey aldehyde" (derived from the lactone), while the upper (α) chain is introduced using a Wittig reaction. researchgate.net

Other general strategies include:

Bicycloalkane Approaches: These methods utilize the stereochemical advantages of rigid bicyclic systems, such as bicyclo[2.2.1]heptane, which are then cleaved to reveal the desired cyclopentane core with the correct stereochemistry. libretexts.org

Open-Chain Cyclization: Some routes construct an open-chain precursor containing the necessary functional groups and stereocenters, which is then cyclized to form the five-membered ring, often via an aldol (B89426) reaction. libretexts.org

Organocatalysis: More recent methods have employed organocatalyst-mediated asymmetric reactions, such as [3+2] cycloadditions, to efficiently generate the chiral cyclopentane skeleton from simple starting materials. oup.com

Stereoselective Synthesis of 15(S)-15-methyl Prostaglandin D2

The synthesis of the 15(S) stereoisomer, which corresponds to the natural stereochemistry at C-15 in most primary prostaglandins, can be achieved using the established Corey-type methodologies. The critical step is the preparation of the ω-side chain phosphonate (B1237965) reagent required for the Horner-Wadsworth-Emmons reaction.

To obtain the 15(S) configuration, a chiral ketone precursor to the ω-side chain is subjected to a Grignard reaction with a methylmagnesium halide. The stereochemical outcome of this addition is controlled to favor the (S) alcohol. This chiral alcohol is then converted into the corresponding dimethylphosphonate. This key phosphonate synthon, now containing the 15(S)-hydroxy and 15-methyl groups, is coupled with the Corey aldehyde. Subsequent standard transformations, including reduction and oxidation state adjustments of the cyclopentane core, yield the final 15(S)-15-methyl Prostaglandin D2. This approach was part of the foundational work on the total synthesis of 15-methylprostaglandins. acs.org

Stereoselective Synthesis of 15(R)-15-methyl Prostaglandin D2

The synthesis of the 15(R) epimer has been the subject of more recent interest due to its potent biological activity. A highly convergent and stereospecific total synthesis has been developed, showcasing modern synthetic techniques. researchgate.net This approach bypasses the traditional linear installation of the side chains and instead utilizes an olefin cross-metathesis (CM) reaction. researchgate.netnih.gov

The key features of this synthesis are:

Enantioselective synthesis of the ω-side chain: A chiral synthon containing the C-15 tertiary alcohol with the desired (R) configuration is prepared separately. This ensures the stereochemistry is fixed before its attachment to the core.

Olefin Cross-Metathesis: The pre-formed ω-side chain, which terminates in an alkene, is coupled with a cyclopentenone core that bears the α-side chain, also terminating in an alkene. This reaction, often catalyzed by a Grubbs catalyst, efficiently forms the C13-C14 double bond and joins the two major fragments of the molecule. researchgate.netnih.govsigmaaldrich.com

This cross-metathesis strategy is highly efficient as it allows for the late-stage introduction of a fully functionalized side chain with a predetermined stereocenter, providing rapid access to the target 15(R)-methyl PGD2 and other analogs. researchgate.net

| Strategy | Key Reaction for ω-Chain Attachment | Stereocontrol at C-15 | Approach |

| Classical (for 15S) | Horner-Wadsworth-Emmons | Controlled during synthesis of phosphonate reagent | Linear/Sequential |

| Modern (for 15R) | Olefin Cross-Metathesis | Pre-installed in side-chain synthon | Convergent |

Structural Modifications and Analog Design Principles

The development of 15-methyl PGD2 analogs is primarily driven by the need to enhance metabolic stability and modulate receptor selectivity.

Metabolic Stability: Natural prostaglandins like PGD2 are rapidly metabolized in vivo. A key inactivation pathway is the oxidation of the C-15 hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov By introducing a methyl group at the C-15 position, a tertiary alcohol is created. This structural change blocks the enzymatic oxidation by 15-PGDH, as the enzyme requires a secondary alcohol for its catalytic activity. This modification results in a significantly more stable analog with a longer biological half-life. medchemexpress.comcaymanchem.com

Structure-Activity Relationship (SAR): The stereochemistry at the C-15 position has a profound impact on the biological activity of the analog. PGD2 mediates its effects through two main receptors, DP1 and DP2 (also known as CRTH2). The modification at C-15 alters the affinity and efficacy at these receptors.

15(R)-15-methyl PGD2: This "unnatural" epimer has been identified as a potent and selective agonist for the DP2 receptor. medchemexpress.com Its potency for inducing DP2-mediated responses is several-fold higher than that of native PGD2. medchemexpress.com In contrast, it shows very weak activity at the DP1 receptor. medchemexpress.com

15(S)-15-methyl PGD2: The corresponding analog with the "natural" 15(S) configuration is reported to be approximately 75 times less potent as a DP2 agonist than the 15(R) isomer. researchgate.net

This striking difference highlights a critical structure-activity relationship: the inversion of stereochemistry from the natural (S) to the unnatural (R) configuration at the C-15 position, when combined with a methyl group, dramatically enhances potency and selectivity for the DP2 receptor.

| Compound | Receptor Target | Relative Potency/Activity |

| Prostaglandin D2 (PGD2) | DP1 and DP2 | Agonist at both receptors |

| 15(R)-15-methyl PGD2 | DP2 (selective) | Potent agonist (EC50 ~1.4-3.8 nM for various effects); ~3-5x more potent than PGD2. medchemexpress.com |

| 15(S)-15-methyl PGD2 | DP2 | Weak agonist; ~75-fold less potent than the 15(R) isomer. researchgate.net |

Metabolism and Biological Stability of 15 Methyl Prostaglandin D2 Analogs

Comparison with Endogenous Prostaglandin (B15479496) D2 Metabolic Pathways

Endogenous Prostaglandin D2 (PGD2) is derived from arachidonic acid through the action of cyclooxygenase (COX) and prostaglandin D synthase (PGDS). nih.gov Once formed, it is subject to rapid and extensive metabolism through several enzymatic and non-enzymatic routes.

The primary enzymatic inactivation pathway involves a sequential two-step process. nih.gov The first step is the conversion of PGD2 to 9α,11β-PGF2 via an 11-ketoreductase. nih.govnih.gov This is followed by the oxidation of the 15-hydroxyl group to a 15-keto group, a reaction catalyzed by the key prostaglandin-degrading enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govnih.gov This enzyme is a critical negative regulator of prostaglandin levels, as its action abrogates the prostaglandin's ability to bind to its receptors. nih.gov Further metabolism, including the reduction of the Δ13 double bond, leads to the formation of metabolites like 13,14-dihydro-15-keto-9α,11β-PGF2, which can be detected in plasma. nih.govnih.gov

In addition to this primary pathway, PGD2 can undergo non-enzymatic dehydration to form the J2 series of prostaglandins (B1171923), such as PGJ2, which can then be converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). researchgate.netsigmaaldrich.com These metabolites have their own distinct biological activities. nih.govresearchgate.net The rapid degradation and conversion of endogenous PGD2 means it has a very short biological half-life, limiting the duration of its effects.

| Metabolic Step | Enzyme/Process | Resulting Metabolite(s) | Significance |

|---|---|---|---|

| 11-keto Reduction | 11-Ketoreductase | 9α,11β-PGF2 | Initial conversion to a biologically active metabolite. nih.gov |

| 15-hydroxyl Oxidation | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15-keto-9α,11β-PGF2 | Key inactivating step, abolishes receptor binding. nih.gov |

| Δ13 Reduction | 15-ketoprostaglandin-Δ13-reductase | 13,14-dihydro-15-keto-9α,11β-PGF2 | Further degradation product found in circulation. nih.gov |

| Dehydration | Non-enzymatic | Prostaglandin J2 (PGJ2) | Formation of cyclopentenone prostaglandins with unique activities. researchgate.net |

Impact of Methylation at C-15 on Metabolic Resistance

The defining structural feature of 15(S)-15-methyl Prostaglandin D2 is the substitution of a hydrogen atom with a methyl group at the C-15 position. This seemingly minor alteration has a profound impact on the molecule's metabolic stability. The primary catabolic enzyme for prostaglandins, 15-PGDH, specifically targets the secondary alcohol group at C-15 for oxidation. nih.gov

By introducing a methyl group at this position, the substrate is sterically hindered, and the tertiary alcohol that is formed cannot be oxidized by 15-PGDH. This modification effectively blocks the principal route of prostaglandin inactivation. nih.gov Studies on related methylated prostaglandin analogs, such as 15-methyl-PGF2α, have demonstrated that this chemical modification completely prevents dehydrogenation at C-15. nih.gov As a result, these analogs are not degraded by the 15-PGDH-mediated pathway and must be cleared through alternative, often slower, routes such as beta-oxidation of the carboxylic acid side chain. nih.gov Consequently, 15(S)-15-methyl PGD2 is considered a metabolically stable analog of PGD2. medchemexpress.comcaymanchem.com

| Compound | Structure at C-15 | Susceptibility to 15-PGDH | Metabolic Consequence |

|---|---|---|---|

| Endogenous Prostaglandin D2 | Secondary Hydroxyl (-CHOH) | High | Rapid oxidation to inactive 15-keto metabolite. nih.govnih.gov |

| 15(S)-15-methyl Prostaglandin D2 | Tertiary Hydroxyl (-C(CH3)OH) | Blocked | Resistant to oxidation; degradation proceeds via slower pathways like beta-oxidation. nih.gov |

Considerations for Preclinical Pharmacokinetics and Bioavailability

The enhanced metabolic resistance conferred by C-15 methylation is a critical consideration in the preclinical evaluation of 15(S)-15-methyl Prostaglandin D2. The blockage of rapid enzymatic degradation leads directly to a significantly longer plasma half-life compared to native PGD2. Research on other 15-methylated prostaglandins has shown their half-lives in human circulation to be considerably longer than their endogenous counterparts. nih.gov

This improved pharmacokinetic profile means that the compound can maintain effective concentrations in the body for a more extended period, potentially enhancing its therapeutic efficacy and allowing for different administration strategies. In preclinical studies, this prolonged bioavailability must be characterized to understand the compound's distribution, duration of action on target receptors, and eventual clearance from the body. The resistance to first-pass metabolism in tissues rich in 15-PGDH, such as the lungs, is a key advantage. nih.govnih.gov Therefore, the pharmacokinetic properties of 15(S)-15-methyl PGD2 are expected to be fundamentally different from those of PGD2, a factor that is central to its development as a potential therapeutic agent.

Receptor Pharmacology of 15 Methyl Prostaglandin D2

Prostanoid DP1 Receptor Interactions

Research into the activity of PGD2 analogs at the DP1 receptor has shown that 15(S)-15-methyl Prostaglandin (B15479496) D2 exhibits weak agonistic activity. In studies using human platelets, where DP1 receptor activation leads to increased cyclic AMP (cAMP), 15(S)-15-methyl PGD2 was found to be the most active among several tested PGD2 analogs. nih.gov However, its effect was modest, as none of the analogs managed to elevate cAMP levels by more than 20% of the maximum response achieved with the natural ligand, Prostaglandin D2 (PGD2). nih.gov

In contrast, the corresponding 15(R) isomer, 15(R)-15-methyl PGD2, shows even lower potency at the DP1 receptor, with an EC50 value for a DP1-mediated increase in platelet cAMP reported to be greater than 10 µM. caymanchem.comcaltagmedsystems.co.uk This indicates that while the 15(S) configuration has some activity, it is a weak partial agonist at the DP1 receptor.

The DP1 receptor is canonically coupled to the Gs alpha subunit of its associated G-protein. nih.govwikipedia.org Activation of this pathway stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP. wikipedia.orgnih.gov The subsequent activation of protein kinase A can lead to various cellular responses, including neuroprotection against excitotoxic injury. nih.gov

The ability of 15(S)-15-methyl Prostaglandin D2 to weakly elevate platelet cAMP levels confirms its interaction with the Gs-coupled signaling pathway of the DP1 receptor, consistent with its profile as a weak agonist. nih.gov

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) Interactions

The CRTH2 receptor, also known as DP2, is a GPCR phylogenetically distinct from other prostanoid receptors. pnas.org It is prominently expressed on cells involved in type 2 inflammatory responses, such as T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is linked to chemotaxis and pro-inflammatory allergic reactions. nih.govwikipedia.orgnih.gov

To understand the pharmacology of the 15(S) isomer, it is instructive to first characterize its stereoisomer, 15(R)-15-methyl Prostaglandin D2. The 15(R) isomer is a potent and highly selective agonist for the CRTH2/DP2 receptor. nih.govcaymanchem.com It is considered one of the most potent known DP2 receptor agonists. nih.gov In functional assays, 15(R)-15-methyl PGD2 was approximately five times more potent than PGD2 itself in stimulating human eosinophils. nih.gov

Its potency is demonstrated by low nanomolar EC50 values for various CRTH2-mediated cellular responses in eosinophils:

CD11b expression: 1.4 nM caymanchem.comcaltagmedsystems.co.uk

Actin polymerization: 3.8 nM caymanchem.comcaltagmedsystems.co.uk

Chemotaxis: 1.7 nM nih.govcaymanchem.comcaltagmedsystems.co.uk

This high potency at the DP2 receptor is coupled with very low activity at the DP1 receptor (EC50 >10 µM), highlighting its selectivity and making it a valuable tool for studying DP2-mediated functions. nih.govcaymanchem.comcaltagmedsystems.co.uk

In stark contrast to its 15(R) counterpart, 15(S)-15-methyl Prostaglandin D2 is a significantly weaker agonist at the CRTH2/DP2 receptor. researchgate.net Studies have shown it to be approximately 75 times less potent than 15(R)-15-methyl PGD2. nih.govnih.gov Its activity is also notably lower than that of the natural ligand, PGD2. wikipedia.org

The disparity in potency is evident in functional assays. For eosinophil chemotaxis, 15(S)-15-methyl PGD2 has an EC50 value of 128 nM, which is substantially higher than the 1.7 nM for the 15(R) isomer and 10 nM for PGD2. nih.gov This demonstrates that the stereochemistry at the C-15 position is a critical determinant of activity at the CRTH2/DP2 receptor.

Comparative Potency at the CRTH2/DP2 Receptor (Eosinophil Chemotaxis)

| Compound | EC50 Value (nM) | Relative Potency |

|---|---|---|

| 15(R)-15-methyl PGD2 | 1.7 | +++ |

| Prostaglandin D2 (PGD2) | 10 | ++ |

| 15(S)-15-methyl PGD2 | 128 | + |

Data sourced from Monneret et al., 2003. nih.gov

The structural basis for the profound difference in activity between the 15(R) and 15(S) isomers has been elucidated through the crystal structure of the human CRTH2 receptor in complex with 15(R)-15-methyl PGD2. pnas.orgrcsb.org The structure reveals a unique "polar group in" binding mode, where the ligand's carboxylate group interacts with positively charged residues (R170 and K210) deep within the binding pocket. pnas.org

A critical interaction for high-affinity binding is the formation of a hydrogen bond between the 15-hydroxyl group of the ligand and the residue Arginine-170 (R170), located in the second extracellular loop (ECL2) of the receptor. pnas.org The R-configuration at the C-15 position in 15(R)-15-methyl PGD2 optimally orients the hydroxyl group to form this stabilizing hydrogen bond. pnas.org Conversely, the reversed stereochemistry of the S-configuration in 15(S)-15-methyl PGD2 places the 15-hydroxyl group in a position where it is directed away from R170, preventing this crucial hydrogen-bonding interaction. pnas.org This single stereochemical difference is the primary reason for the significantly lower binding affinity and weaker agonistic activity of 15(S)-15-methyl PGD2 at the CRTH2/DP2 receptor. pnas.org

Downstream Signaling via Gi-coupled Pathways

15(S)-15-methyl Prostaglandin D2, a stable synthetic analog of Prostaglandin D2 (PGD2), exerts its effects by interacting with prostanoid receptors, particularly the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov The DP2 receptor is a G-protein coupled receptor that signals primarily through the Gi subunit. nih.govnih.gov

Activation of the Gi-coupled DP2 receptor by its ligands initiates a distinct downstream signaling cascade. Unlike Gs-coupled receptors that activate adenylyl cyclase, the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Furthermore, engagement of the DP2 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This signaling mechanism is responsible for many of the functional responses attributed to DP2 activation, such as the chemotaxis of immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils. nih.gov

In adipocytes, PGD2-mediated activation of the Gi-coupled DP2 receptor has been shown to suppress lipolysis by repressing the cAMP-PKA-hormone-sensitive lipase (B570770) axis, which leads to an increase in intracellular triglyceride levels. nih.gov While 15(S)-15-methyl PGD2 is an agonist at this receptor, research comparing it to its stereoisomer, 15(R)-15-methyl PGD2, has shown it to be significantly less potent. For instance, in inducing eosinophil chemotaxis, 15(S)-15-methyl PGD2 has an EC50 value of 128 nM, whereas the R-isomer is much more potent with an EC50 of 1.7 nM. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation by Prostaglandin D2 Metabolites

The biological activity of the PGD2 pathway is not limited to direct receptor activation by PGD2 itself. Its metabolites, particularly those of the J-series, have been identified as key modulators of nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

PPARγ Activation by 15-deoxy-Δ12,14-PGJ2

One of the most extensively studied metabolites in the PGD2 cascade is 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). nih.gov This cyclopentenone prostaglandin is widely recognized as a potent, naturally occurring endogenous ligand for PPARγ. nih.govnih.govahajournals.org The activation of PPARγ by 15d-PGJ2 occurs at micromolar concentrations, with a reported EC50 of approximately 2 µM. medchemexpress.com

The mechanism of action involves the direct binding of 15d-PGJ2 to the PPARγ nuclear receptor. nih.gov Upon binding, PPARγ undergoes a conformational change, leading it to form a heterodimer with the retinoid X receptor alpha (RXRα). nih.gov This activated heterodimeric complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes involved in various cellular processes, including lipid metabolism and inflammation. nih.govnih.gov For example, 15d-PGJ2 is known to promote the differentiation of fibroblasts into adipocytes, a process largely dependent on PPARγ activation. medchemexpress.com

It is noteworthy that some of the anti-inflammatory and anti-cancer effects of 15d-PGJ2 can occur through both PPARγ-dependent and PPARγ-independent pathways. nih.govahajournals.org

Table 1: Research Findings on 15d-PGJ2 and PPARγ Activation

| Finding | Description | Reference(s) |

|---|---|---|

| Endogenous Ligand | 15d-PGJ2 is identified as a natural endogenous agonist for PPARγ. | nih.gov, nih.gov |

| EC50 Value | The concentration for selective activation of PPARγ is reported to be an EC50 of 2 µM. | medchemexpress.com |

| Mechanism | Activates PPARγ, leading to the formation of a heterodimer with RXRα and subsequent binding to PPREs on target genes. | nih.gov |

| Functional Outcome | Promotes the differentiation of C3H10T1/2 fibroblasts to adipocytes with an EC50 of 7 μM. | medchemexpress.com |

| Dual Pathways | Exerts biological effects through both PPARγ-dependent and independent mechanisms. | nih.gov, ahajournals.org |

Implications for PGD2 Pathway Research

The discovery that PGD2 metabolites like 15d-PGJ2 are potent activators of the nuclear receptor PPARγ has profoundly expanded the understanding of the PGD2 signaling pathway. It demonstrates that the biological consequences of PGD2 production extend beyond the immediate, rapid effects mediated by cell surface G-protein coupled receptors (DP1 and DP2). The pathway also encompasses longer-term, genomic effects through the regulation of gene transcription by its metabolites. This dual signaling capability—rapid cellular responses via surface receptors and slower, gene-regulatory responses via nuclear receptors—highlights a sophisticated level of biological control. This has significant implications for understanding the role of PGD2 in both the initiation and resolution of inflammation, as well as in metabolic regulation. nih.govmedchemexpress.com

Interactions with Other Prostanoid Receptors (e.g., TP receptor)

The PGD2 signaling network involves interactions with multiple prostanoid receptors. PGD2 and its analogs primarily act on two distinct D-type prostanoid receptors: DP1 and DP2 (CRTH2). medchemexpress.comcaymanchem.com The DP1 receptor is coupled to Gs proteins and increases intracellular cAMP, often mediating effects like vasodilation and inhibition of platelet aggregation. nih.govnih.gov In contrast, the DP2 receptor is coupled to Gi proteins, as discussed previously. nih.govnih.gov

Regarding other prostanoid receptors, while PGD2 itself has been reported to potentially interact with the thromboxane (B8750289) (TP) receptor, specific data on the interaction of 15(S)-15-methyl PGD2 with the TP receptor is limited. nih.gov The metabolites of PGD2 also show receptor selectivity. The J-series cyclopentenone prostaglandins (B1171923), including 15d-PGJ2, show little to no binding affinity for the DP1 receptor at physiological concentrations. wikipedia.orgnih.gov

Cellular and Molecular Mechanisms of Action

G Protein-Coupled Receptor Signaling Cascades

15(S)-15-methyl Prostaglandin (B15479496) D2 acts as an agonist at G protein-coupled receptors, but its potency varies significantly between the receptor subtypes, leading to distinct downstream signaling events.

Scientific studies have demonstrated that 15(S)-15-methyl Prostaglandin D2 can influence intracellular levels of cyclic AMP (cAMP), a critical second messenger. This effect is mediated through its interaction with the DP1 receptor, which is coupled to the Gs alpha subunit (Gαs) of a G protein, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP production. nih.gov

In a comparative study using human platelets, which express the DP1 receptor, 15(S)-15-methyl PGD2 was found to be the most active among a series of PGD2 analogs in stimulating cAMP production. nih.gov However, it is noteworthy that the effect was modest, as none of the tested analogs, including the 15(S) isomer, elevated cAMP levels by more than 20% of the maximal response achieved with the natural ligand, PGD2. nih.gov This indicates that while 15(S)-15-methyl PGD2 does engage the DP1 receptor to stimulate the cAMP pathway, its efficacy is considerably lower than that of PGD2. nih.gov

The mobilization of intracellular calcium is a key signaling event often associated with the activation of the DP2 (CRTH2) receptor, which typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and triggers calcium release from intracellular stores.

Research has shown that 15(S)-15-methyl PGD2 is a significantly less potent agonist at the DP2 receptor compared to its stereoisomer, 15(R)-15-methyl PGD2. In studies on human eosinophils, the 15(R) isomer was approximately 75 times more potent than 15(S)-15-methyl PGD2 in activating DP2 receptor-mediated responses, such as chemotaxis. nih.gov The 15(R) isomer is a known potent inducer of calcium mobilization. researchgate.net Given the very weak activity of 15(S)-15-methyl PGD2 at the DP2 receptor, it is inferred that this compound has a minimal to negligible effect on stimulating intracellular calcium mobilization at concentrations where other analogs are highly active. nih.govresearchgate.net

Modulation of Transcription Factor Activity

The downstream consequences of receptor activation often culminate in the modulation of transcription factor activity, thereby altering gene expression.

There is a lack of specific, detailed research in the available scientific literature describing the direct modulatory activity of 15(S)-15-methyl Prostaglandin D2 on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While incomplete data snippets from commercial suppliers suggest a potential link, robust scientific studies to confirm and detail this mechanism for the 15(S) isomer are absent. cymitquimica.com

Similar to the NF-κB pathway, there is currently no substantial scientific evidence from the available search results that details the specific effects of 15(S)-15-methyl Prostaglandin D2 on the Activator Protein 1 (AP-1) signaling pathway.

Research Findings Summary

The following tables provide a summary of the known receptor activity and signaling effects of 15(S)-15-methyl Prostaglandin D2 based on available research.

Table 1: Receptor Activity Profile of 15(S)-15-methyl PGD2

| Receptor | Agonist/Antagonist | Potency/Efficacy | Primary Downstream Signal | Source |

|---|---|---|---|---|

| DP1 | Agonist | Active, but with lower efficacy (<20%) compared to PGD2. | ↑ cAMP | nih.gov |

| DP2 (CRTH2) | Weak Agonist | Very low potency (~75-fold less potent than 15(R)-15-methyl PGD2). | ↓ cAMP, ↑ Intracellular Ca²⁺ | nih.gov |

Table 2: Summary of Cellular and Molecular Mechanisms

| Pathway/Mechanism | Effect of 15(S)-15-methyl PGD2 | Supporting Evidence | Source |

|---|---|---|---|

| cAMP Regulation | Stimulates a modest increase in intracellular cAMP in platelets. | Found to be the most active among several analogs tested on platelets, though the effect was <20% of the PGD2 response. | nih.gov |

| PI3K/MAPK Activation | Not well-documented. | Limited to incomplete data from vendor sites; lacks detailed scientific studies. | cymitquimica.com |

| Intracellular Ca²⁺ Mobilization | Expected to be minimal to negligible. | Inferred from its very low potency as a DP2 receptor agonist. | nih.govresearchgate.net |

| NF-κB Pathway Modulation | Not well-documented. | Lacks specific scientific studies. | cymitquimica.com |

| AP-1 Signaling Modulation | Not well-documented. | Lacks specific scientific studies. | medchemexpress.com |

Influence on Gene Expression and Protein Synthesis

15(S)-15-methyl Prostaglandin D2 has been shown to influence the expression of proteins involved in inflammatory responses, although its potency can differ significantly from its stereoisomer and parent compound.

One key area of research has been its effect on the expression of CD11b, an integrin subunit involved in leukocyte adhesion and migration. In studies comparing a series of PGD₂ analogs, 15(S)-15-methyl PGD₂ was found to stimulate CD11b expression in human eosinophils. However, its potency was considerably lower than that of its unnatural counterpart, 15(R)-methyl-PGD₂, and the parent compound, PGD₂. nih.gov The rank order of potency for stimulating CD11b expression was determined to be 15(R)-methyl-PGD₂ > PGD₂ > 17-phenyl-18,19,20-trinor-PGD₂ > 15(S)-methyl-PGD₂. nih.govresearchgate.net

| Compound | Relative Potency | EC₅₀ Value (Chemotaxis) |

|---|---|---|

| 15(R)-methyl-PGD₂ | Most Potent | 1.7 nM |

| Prostaglandin D₂ (PGD₂) | High Potency | 10 nM |

| 17-phenyl-18,19,20-trinor-PGD₂ | Intermediate Potency | N/A |

| 15(S)-15-methyl PGD₂ | Lower Potency | 128 nM |

Data sourced from studies on human eosinophils. nih.govresearchgate.net

While research on the broader impact of 15(S)-15-methyl PGD₂ on the transcriptome and proteome is limited, studies on PGD₂ metabolites reveal that they can upregulate a number of pro-inflammatory genes in immune cells. nih.gov For example, 15-deoxy-Δ¹²,¹⁴-PGD₂ has been shown to inhibit the cytokine-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and intercellular adhesion molecule-1 (ICAM-1) in mesangial cells. doi.orgnih.gov These effects, however, are linked to the specific chemical structure of the metabolite, which allows for covalent modification, a mechanism not established for the more stable 15(S)-15-methyl PGD₂. caymanchem.comdoi.orgnih.gov

Mechanistic Insights into Covalent Modification of Cellular Proteins by Reactive Metabolites

The mechanism of covalent modification of cellular proteins is a significant aspect of the bioactivity of certain prostaglandins (B1171923), particularly the cyclopentenone prostaglandins (cyPGs) like 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), which is a dehydration product of PGD₂. doi.org This process is not directly attributed to 15(S)-15-methyl PGD₂ in the available literature; rather, it is a hallmark of its reactive metabolites.

The key structural feature enabling this activity is an α,β-unsaturated carbonyl group within the cyclopentane (B165970) ring of cyPGs. doi.orgnih.gov This electrophilic center can react with nucleophilic thiol groups found in the cysteine residues of cellular proteins, forming a stable covalent adduct via a process known as Michael addition. doi.orgbohrium.com This modification is not random; 15d-PGJ₂ selectively targets a distinct set of nuclear and cytosolic proteins, thereby altering their function. doi.orgnih.gov

Identified Protein Targets of 15d-PGJ₂ Covalent Modification:

NF-κB (p50 subunit): Covalent modification of cysteine 62 in the p50 subunit of NF-κB inhibits its ability to bind to DNA, thus blocking the transcription of pro-inflammatory genes. bohrium.com

STAT3: Modification of cysteine 259 leads to the inactivation of this transcription factor. nih.gov

Other proteins: A range of other proteins involved in inflammation and cell signaling can be modified, leading to the inhibition of pro-inflammatory gene expression, such as inducible nitric-oxide synthase and cyclooxygenase-2. doi.org

Biological Activities in Preclinical Disease Models

Immunological and Inflammatory Responses

15(S)-15-methyl Prostaglandin (B15479496) D2 (15(S)-15-methyl PGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a key lipid mediator produced predominantly by mast cells during allergic reactions. nih.govnih.gov The biological effects of PGD2 and its analogs are primarily mediated through two distinct G-protein-coupled receptors: the DP1 (or DP) receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov 15(S)-15-methyl PGD2, like its parent compound, exerts its influence by interacting with these receptors on various immune cells, thereby orchestrating a range of inflammatory responses.

Modulation of Leukocyte Function and Migration

Eosinophil Activation (CD11b expression, actin polymerization, chemotaxis)

15(S)-15-methyl PGD2 has been shown to activate human eosinophils, a key cell type in allergic inflammation. Its activity is mediated through the DP2/CRTH2 receptor. nih.gov In comparative studies with other PGD2 analogs, 15(S)-15-methyl PGD2 stimulated the expression of the adhesion molecule CD11b and induced actin polymerization, both critical steps for eosinophil migration and function. However, its potency is notably less than that of PGD2 and its stereoisomer, 15(R)-15-methyl PGD2. nih.gov

The compound also acts as a chemoattractant for eosinophils, causing them to migrate towards a concentration gradient. The half-maximal effective concentration (EC50) for this chemotactic response was found to be 128 nM. nih.gov This is significantly higher than the EC50 for PGD2 (10 nM) and 15(R)-15-methyl PGD2 (1.7 nM), indicating a lower potency in inducing eosinophil migration. nih.gov

Table 1: Comparative Potency (EC50 values in nM) of PGD2 Analogs on Eosinophil Activation

| Compound | CD11b Expression | Actin Polymerization | Chemotaxis |

|---|---|---|---|

| 15(S)-15-methyl PGD2 | ~1000 | ~1000 | 128 |

| 15(R)-15-methyl PGD2 | 1.4 | 3.8 | 1.7 |

| Prostaglandin D2 (PGD2) | 8.1 | 15 | 10 |

Data sourced from a study on human eosinophils. nih.gov

Basophil Activation (CD203c expression)

Basophils are crucial effector cells in allergic diseases, and their activation can be measured by the upregulation of surface markers like CD203c. nih.govnih.govresearchgate.net PGD2 is a potent inducer of CD203c expression on basophils, an effect mediated through the DP2/CRTH2 receptor. nih.gov Studies using selective agonists have demonstrated this pathway's importance. For instance, the selective DP2 agonist 15(R)-15-methyl PGD2 was shown to be a highly effective activator of CD203c expression, with an EC50 of 3 nM. nih.gov Given that 15(S)-15-methyl PGD2 also acts on the DP2 receptor, albeit with lower potency as seen in eosinophil studies, it is expected to contribute to basophil activation and the subsequent inflammatory cascade, though direct studies quantifying its specific effect on CD203c are less common. nih.gov

T Lymphocyte Proliferation and Cytokine Production (IL-2, IL-10, TNFα)

The interaction between mast cells and T helper 2 (Th2) lymphocytes is central to the allergic response. PGD2 released from activated mast cells can stimulate Th2 cells via the CRTH2 receptor to produce cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov However, the direct effect of DP2 agonists on T cell cytokine production has yielded varied results. In one study, the potent DP2 agonist 15(R)-15-methyl PGD2 did not have an effect on the secretion of Interleukin-10 (IL-10) or Tumor Necrosis Factor-alpha (TNFα) from peritoneal T cells. nih.gov This suggests that the role of PGD2 analogs in modulating T cell cytokine profiles may be complex and potentially dependent on the specific inflammatory context or the presence of other signaling molecules.

Preclinical Models of Allergic Inflammation (e.g., asthma, allergic rhinitis)

PGD2 is a recognized key mediator in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. nih.govnih.gov Its levels are elevated in the bronchoalveolar lavage fluid of mouse models of asthma and in the airways of human patients with severe asthma following allergen challenge. nih.gov The pro-inflammatory effects of PGD2 in these conditions are largely driven by the activation of the DP2/CRTH2 receptor on Th2 cells, eosinophils, and basophils, leading to their recruitment and activation at the site of allergic inflammation. nih.govnih.gov As a DP2 receptor agonist, 15(S)-15-methyl PGD2 is utilized in preclinical research to probe the mechanisms of this pathway. Although it is a less potent agonist than its 15(R) stereoisomer, its activity helps to confirm the role of DP2 receptor activation in driving the eosinophilic and Th2-dominant inflammation that characterizes these diseases. nih.govnih.gov

Roles in Delayed-Type Hypersensitivity Reactions

Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune response that takes 24-72 hours to develop. It is a form of cell-mediated immunity and is involved in the pathogenesis of several inflammatory and autoimmune diseases. Prostaglandins (B1171923), including PGD2 and its metabolites, are key lipid mediators in these processes.

Research indicates that the hematopoietic PGD2 synthase (hPGD2S) pathway plays a role in adaptive immune responses. nih.gov In studies involving hPGD2S knockout mice, a hyperproliferative phenotype of T-cells from a delayed-type hypersensitivity reaction was observed. This phenotype could be reversed by the administration of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a downstream metabolite of PGD2. nih.gov This finding suggests that endogenously produced 15d-PGJ2, derived from PGD2, acts as a protective mediator during resolving inflammatory reactions associated with DTH. nih.gov

The mechanisms underlying DTH reactions are complex and involve various immune cells and cytokines. DTH is subdivided into different types based on the predominant effector cells and cytokines involved. nih.gov For instance, type IVa reactions are mediated by T-helper 1 (Th1) cells that activate macrophages through the secretion of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov The role of specific PGD2 analogs like 15(S)-15-methyl Prostaglandin D2 in modulating these specific DTH subtypes requires further detailed investigation.

Contribution to Resolution of Acute Inflammation

The resolution of acute inflammation is an active process crucial for restoring tissue homeostasis. Prostaglandins of the D-series, including PGD2 and its metabolites, have been identified as key players in this process. The enzyme hematopoietic prostaglandin D2 synthase (hPGD2S) is central to the production of PGD2, which can then be converted to other bioactive lipids like 15d-PGJ2. nih.govresearchgate.net

Studies using a self-resolving peritonitis model in mice have demonstrated that both PGD2 and 15d-PGJ2 are synthesized during the inflammatory response. nih.gov PGD2 levels typically peak in the early stages of inflammation, while 15d-PGJ2 levels are maximal during the resolution phase. nih.gov In hPGD2S knockout mice, the absence of these mediators leads to more severe inflammation and impaired resolution, characterized by an accumulation of macrophages and lymphocytes. researchgate.netscilit.com

The pro-resolving effects of the PGD2 pathway are mediated, in part, through the DP1 receptor. Activation of the DP1 receptor has been shown to promote the clearance of macrophages from the inflamed site to draining lymph nodes. nih.gov Interestingly, a DP2 receptor agonist, 15(R)-15-methyl PGD2, did not show the same effect in these models. nih.gov This highlights the specific role of the DP1 receptor in mediating the pro-resolution actions of PGD2.

Furthermore, PGD2 and 15d-PGJ2 can modulate the production of inflammatory cytokines. For example, activation of the DP1 receptor can rescue the reduced production of the anti-inflammatory cytokine IL-10 from B-cells and T-cells in hPGD2S-deficient mice. nih.gov Conversely, it can also reverse the increased production of the pro-inflammatory cytokine TNF-α from B-cells. nih.gov

It is important to note that while 15(S)-15-methyl Prostaglandin E1, a stable analog of PGE1, has been shown to suppress acute inflammation in models like the rat subcutaneous air pouch, the specific effects of 15(S)-15-methyl Prostaglandin D2 in similar models require more direct investigation. nih.gov

Neurobiological and Central Nervous System Effects

Involvement in Sleep-Wake Regulation

Prostaglandin D2 (PGD2) is recognized as a potent endogenous sleep-promoting substance. nih.gov It is primarily produced in the brain by lipocalin-type PGD synthase (L-PGDS), which is found in the leptomeninges, choroid plexus, and oligodendrocytes. nih.govnih.gov PGD2 is secreted into the cerebrospinal fluid and acts as a sleep hormone. nih.gov

The sleep-promoting effects of PGD2 are mainly mediated through the DP1 receptor. nih.gov Activation of DP1 receptors in the basal forebrain and hypothalamus leads to the release of adenosine (B11128), which in turn activates sleep-promoting neurons and inhibits arousal neurons. nih.gov This signaling cascade is crucial for the maintenance of physiological sleep. nih.gov The administration of a DP1 antagonist has been shown to suppress both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov

While PGD2 itself is a key player, the role of its specific analogs like 15(S)-15-methyl Prostaglandin D2 in sleep regulation is less clear. However, given that PGD2's actions are primarily mediated through the DP1 receptor, and considering the selectivity of different PGD2 analogs for DP1 versus DP2 receptors, it can be inferred that the effects of 15(S)-15-methyl PGD2 on sleep would depend on its activity at the DP1 receptor. Studies have shown that 15(R)-15-methyl PGD2 is a potent and selective agonist for the DP2 receptor, with much lower activity at the DP1 receptor. nih.govcaymanchem.comresearchgate.net In contrast, 15(S)-15-methyl PGD2 has been shown to be more active at the DP1 receptor compared to the 15(R) enantiomer, although still less potent than PGD2 itself. nih.gov

Table 1: Key Molecules in PGD2-Mediated Sleep Regulation

| Molecule | Role | Receptor Interaction |

|---|---|---|

| Prostaglandin D2 (PGD2) | Endogenous sleep-promoting substance | Primarily acts on DP1 receptors |

| Lipocalin-type PGD synthase (L-PGDS) | Enzyme responsible for PGD2 synthesis in the brain | - |

| DP1 Receptor | Mediates the sleep-promoting effects of PGD2 | Activated by PGD2 |

Preclinical Models of Neuroinflammation and Neurodegeneration

Neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govhofstra.edu The PGD2 pathway has been implicated in the neuroinflammatory processes associated with these conditions. nih.govbiorxiv.org

In models of demyelinating diseases, such as the twitcher mouse model of Krabbe's disease, there is a progressive upregulation of hematopoietic PGD synthase (HPGDS) in activated microglia. nii.ac.jp This is accompanied by an induction of the DP1 receptor in nearby hypertrophic astrocytes, suggesting a role for the PGD2-DP1 signaling axis in the neuroinflammatory response to demyelination. nii.ac.jp

In the context of Alzheimer's disease, PGD2 is the most abundant prostaglandin in the brain, and its levels increase under pathological conditions. biorxiv.org Studies in a transgenic rat model of AD have shown that microglial DP1 receptors are more abundant, while neuronal DP2 receptors are less numerous compared to wild-type rats. biorxiv.org This suggests a complex and cell-type-specific role for PGD2 signaling in AD neuropathology. The metabolite of PGD2, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has also been implicated in neurodegeneration, with some studies suggesting it can induce neuronal apoptosis. nih.govnih.gov

In a rat model of Parkinson's disease, unilateral nigral microinfusion of PGJ2, a downstream product of PGD2, induced progressive PD-like pathology, including dopaminergic neuronal loss, microglia and astrocyte activation, and motor deficits. nih.gov This suggests that the PGD2/J2 signaling pathway can contribute to the neurodegenerative processes in PD. nih.gov

The role of specific PGD2 analogs in these models is an area of active research. The differential expression of DP1 and DP2 receptors in various brain cells and disease states suggests that receptor-selective analogs could have distinct effects on neuroinflammation and neurodegeneration.

Neuronal Signaling and GABAA Receptor Modulation

Prostaglandins can modulate neuronal signaling and synaptic transmission. PGD2 has been shown to facilitate synaptic transmission at synapses between neuroblastoma x glioma hybrid cells and muscle cells. nih.gov This effect was associated with a depolarization of the presynaptic cells, leading to an increase in miniature end-plate potentials. nih.gov The study also found that PGD2 increased adenylate cyclase activity in these cells, suggesting a role for cyclic AMP in mediating its effects on synaptic transmission. nih.gov

The GABAergic system, particularly the GABAA receptor, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and plays a crucial role in maintaining the balance between excitation and inhibition. nih.gov While there is extensive research on the modulation of GABAA receptors by various compounds, direct studies on the effects of 15(S)-15-methyl Prostaglandin D2 on GABAA receptor function are limited in the provided search results. However, research on other prostaglandins, such as (15R)-PGA2, has shown inhibitory effects on GABAA receptor function, while the (15S) enantiomer had no significant effect. researchgate.net This highlights the stereospecificity of prostaglandin interactions with ion channels. Further investigation is needed to elucidate the specific interactions of 15(S)-15-methyl Prostaglandin D2 with GABAA receptors and its impact on neuronal signaling.

Vascular and Hematological System Modulation

Prostaglandin D2 is known to have various effects on the vascular and hematological systems, including relaxation of vascular smooth muscle and inhibition of platelet aggregation. caymanchem.com These effects are mediated through its receptors, DP1 and DP2.

Recent research has highlighted a protective role for DP1 receptor activation in preventing vascular remodeling and the transition of vascular smooth muscle cells (VSMCs) to myofibroblasts in a mouse model of angiotensin II-induced hypertension. researchgate.net This study found that DP1 activation inhibited vascular fibrosis and that a DP1 agonist could suppress the transition of VSMCs to a pathological phenotype. researchgate.net

In the context of the hematological system, PGD2 is a known inhibitor of platelet aggregation, an effect mediated by the DP1 receptor leading to an increase in cyclic AMP. nih.gov The activity of PGD2 analogs at the DP1 receptor on platelets is often used to assess their selectivity. For instance, 15(R)-15-methyl PGD2 shows very low activity at the platelet DP1 receptor, indicating its selectivity for the DP2 receptor. caymanchem.com Conversely, 15(S)-15-methyl PGD2 has been shown to be more active at the DP1 receptor than its 15(R) counterpart, suggesting it would have a greater effect on platelet aggregation. nih.gov

Eosinophils are key cells in allergic inflammation, and PGD2 is a potent chemoattractant for these cells, acting through the DP2 receptor. nih.gov The 15(R)-methyl analog of PGD2 is a particularly potent and selective DP2 agonist, being much more effective at inducing eosinophil chemotaxis than PGD2 or 15(S)-15-methyl PGD2. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 15(S)-15-methyl Prostaglandin D2 | - |

| Prostaglandin D2 | PGD2 |

| 15-deoxy-Δ12,14-prostaglandin J2 | 15d-PGJ2 |

| 15(R)-15-methyl Prostaglandin D2 | - |

| 15(S)-15-methyl Prostaglandin E1 | - |

| 15(S)-15-Methyl Prostaglandin F2α | Carboprost |

| Interferon-gamma | IFN-γ |

| Tumor necrosis factor-alpha | TNF-α |

| Interleukin-10 | IL-10 |

| (15R)-Prostaglandin A2 | (15R)-PGA2 |

Differential Effects on Vasoconstriction and Vasodilation

The parent compound, Prostaglandin D2 (PGD2), exhibits complex and often opposing effects on the vascular system. Its activity is mediated by different receptors, leading to either vasodilation or vasoconstriction depending on the specific vascular bed and receptor expression. PGD2 is generally considered a vasodilator through its action on the D prostanoid receptor-1 (DP1). medchemexpress.com However, it can also induce vasoconstrictor responses by activating the thromboxane-prostanoid receptor (TP) and the E prostanoid receptor-3 (EP3). medchemexpress.com In some preclinical models, the vasoconstrictor effects of PGD2 can outweigh its vasodepressor activity. medchemexpress.com

In direct contrast to the often-observed vasodilatory effect of its parent compound, 15(S)-15-methyl Prostaglandin D2 has been shown to induce vasoconstriction and lead to an increase in systemic blood pressure. medchemexpress.com This distinct activity profile highlights how structural modifications, such as the addition of a methyl group at the C-15 position, can significantly alter the pharmacological properties of a prostaglandin analog, shifting its primary vascular effect towards constriction.

Influence on Platelet Aggregation

Prostaglandin D2 is a known inhibitor of platelet aggregation. This effect is primarily mediated through the activation of the DP1 receptor on platelets, which leads to an increase in intracellular cyclic AMP (cAMP) levels.

Investigations into synthetic analogs have shown that structural changes near the C-15 position can significantly impact this activity. Metabolically stabilized analogs with bulky substituents at or near C-15, including the 15-methyl group, generally exhibit substantially reduced anti-aggregatory activity compared to PGD2. Specifically, 15(S)-15-methyl PGD2 is reported to have much-reduced inhibitory activity on ADP-induced platelet aggregation. medchemexpress.com

However, in a comparative study of various PGD2 analogs, while none of the tested compounds elevated platelet cAMP by more than 20% of the maximal level achieved by PGD2, 15(S)-15-methyl PGD2 was identified as the most active among the methylated analogs in this specific platelet-based assay. This is notably different from its activity in other cells, such as eosinophils, where the 15(R) stereoisomer is significantly more potent.

| Compound | Primary Receptor on Platelets | Effect on Platelet Aggregation | Relative Potency Finding |

|---|---|---|---|

| Prostaglandin D2 (PGD2) | DP1 | Inhibition | Potent inhibitor, serves as the benchmark. |

| 15(S)-15-methyl Prostaglandin D2 | DP1 | Inhibition (Reduced) | Activity is substantially lower than PGD2, but was the most active among several C-15 methylated analogs tested on platelets. medchemexpress.com |

Investigations in Reproductive Biology Models

While other 15-methylated prostaglandins, such as 15(S)-15-methyl PGF2α (Carboprost), are well-known for their potent effects on uterine smooth muscle and are used clinically as abortifacients, the reproductive effects of 15(S)-15-methyl PGD2 are distinct and have been explored in different models. The parent compound, PGD2, is understood to play a role in normal male sexual development.

Research in animal models has demonstrated that 15(S)-15-methyl Prostaglandin D2 exhibits strong antifertility activity. medchemexpress.com In studies using hamsters, the compound was found to be approximately 200-fold more potent as an antifertility agent than the parent PGD2 molecule. medchemexpress.com

Other Physiological System Modulations (e.g., hair follicle regeneration, lipolysis)

The biological activities of PGD2 and its analogs extend to other complex physiological systems, including the regulation of hair growth and fat metabolism.

Hair Follicle Regeneration: Research has identified Prostaglandin D2 as a significant inhibitor of hair growth. Studies on men with androgenetic alopecia (male pattern baldness) found that levels of PGD2 were significantly elevated in bald scalp tissue compared to haired scalp tissue. The application of PGD2 to cultured hair follicles resulted in the inhibition of hair growth. This inhibitory effect is mediated through the G protein-coupled receptor 44 (GPR44), also known as the DP2 receptor. These findings implicate the PGD2 pathway as a negative regulator of hair follicle function rather than a promoter of regeneration.

Lipolysis: The PGD2 signaling pathway has been shown to play a role in lipid accumulation by suppressing the breakdown of fat (lipolysis) in adipocytes. medchemexpress.com This action is mediated through the DP2 receptor. medchemexpress.com Preclinical studies using the related compound 15(R)-15-methyl PGD2, a selective DP2 receptor agonist, demonstrated that activation of this pathway led to a decrease in the release of glycerol, a key indicator of lipolysis. medchemexpress.com The mechanism involves the repression of the cAMP-PKA-HSL (cyclic AMP-dependent protein kinase A-hormone-sensitive lipase) signaling axis, which is crucial for stimulating lipolysis. medchemexpress.com

| Physiological System | Compound(s) Studied | Observed Effect | Key Research Finding / Mediator |

|---|---|---|---|

| Hair Follicle | Prostaglandin D2 (Parent Compound) | Inhibition of Hair Growth | PGD2 levels are elevated in bald scalp; effect is mediated by the GPR44 (DP2) receptor. |

| Adipocyte Metabolism | Prostaglandin D2, 15(R)-15-methyl PGD2 | Suppression of Lipolysis | Activation of the DP2 receptor suppresses the cAMP-PKA-HSL pathway, reducing fat breakdown. medchemexpress.com |

Methodological Approaches for Research on 15 S 15 Methyl Prostaglandin D2

Advanced Analytical Quantification Techniques

The accurate measurement of prostanoids like 15(S)-15-methyl PGD2 in biological samples is challenging due to their low endogenous concentrations and inherent chemical instability.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of prostanoids, offering high selectivity and sensitivity. nih.gov This technique is particularly crucial for distinguishing between structurally similar isomers, such as PGE2 and PGD2. researchgate.netnih.gov

Several LC-MS/MS methods have been developed for the simultaneous analysis of a wide array of eicosanoids, including PGD2 and its metabolites, in various biological fluids like serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.gov These methods often employ reversed-phase chromatography to separate the analytes before detection by a tandem quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). nih.govresearchgate.net The use of deuterated internal standards, such as d4-PGD2, is critical to control for analyte loss and degradation during sample preparation and analysis, ensuring accurate quantification. nih.gov

The sensitivity of these methods is remarkable, with lower limits of quantification (LLOQ) often in the low picogram per milliliter (pg/mL) range. For instance, a sensitive LC-MS/MS method for 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a downstream metabolite of PGD2, achieved an LLOQ of 2.5 pg/mL in human plasma. nih.gov Another improved LC-MS/MS assay for PGD2 and PGE2 reported a limit of detection of 20 pg/mL in cell culture supernatants. nih.gov

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Prostanoid Analysis

| Analyte(s) | Matrix | LLOQ | Linearity Range | Key Features | Reference |

| 15d-PGJ2 | Human Plasma | 2.5 pg/mL | 2.5 - 500 pg/mL | Use of two mass transitions for selectivity | nih.gov |

| PGD2, PGE2 | Cell Culture Supernatants | 100 pg/mL | 0.10 - 500 ng/mL | Use of d4-PGE2 and d4-PGD2 internal standards | nih.gov |

| PGE2, PGD2 | Cell Culture Medium | 1.0 ng/mL | 1 - 50 ng/mL | Optimized solid-phase extraction for improved recovery | researchgate.net |

| 34 Eicosanoids | Human Serum, Sputum, BALF | 0.2 - 3 ng/mL | Up to 500 ng/mL | Simultaneous quantification of a large panel of eicosanoids | nih.gov |

Enzyme immunoassays (EIAs) offer a more accessible and higher-throughput alternative to LC-MS/MS for prostanoid quantification. scispace.com These assays typically employ a competitive inhibition format where the prostanoid in the sample competes with a labeled prostanoid for binding to a specific antibody. immunomart.comelabscience.com The signal is then measured spectrophotometrically, and the concentration is determined by comparison to a standard curve. immunomart.comelabscience.com Commercially available EIA kits for PGD2 report sensitivities in the range of 4-10 pg/mL. immunomart.comelabscience.com

However, EIAs are not without their limitations. A significant drawback is the potential for cross-reactivity with other structurally related prostanoids, which can lead to inaccurate measurements. nih.govresearchgate.net The specificity of the antibody is paramount, and it has been historically challenging to produce high-affinity antibodies that are highly specific for PGD2. nih.gov Furthermore, the accuracy of EIAs can be influenced by the sample matrix. nih.gov For these reasons, while useful for screening, EIA results should ideally be confirmed by a more specific method like LC-MS/MS. nih.gov

In Vitro Receptor Characterization Assays

Understanding the interaction of 15(S)-15-methyl PGD2 with its receptors is fundamental to elucidating its biological function. In vitro assays are indispensable tools for this purpose.

Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. These assays use a radiolabeled ligand (e.g., [3H]PGD2) to quantify the number of receptors (Bmax) and determine the affinity of the radioligand for the receptor (Kd). nih.gov

Competition binding assays are a variation where the ability of an unlabeled compound, such as 15(S)-15-methyl PGD2, to displace a radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which reflects its binding affinity. nih.govnih.gov These assays have been instrumental in defining the binding profiles of PGD2 and its analogs at the DP1 and CRTH2/DP2 receptors. nih.gov For example, equilibrium competition binding assays revealed that 15(S)-15-methyl PGD2 binds to the CRTH2 receptor with a Ki value in the nanomolar range, although with a lower affinity than PGD2 itself. nih.gov

Table 2: Binding Affinities (Ki) of Prostaglandins (B1171923) at the Human CRTH2 Receptor

| Compound | Ki (nM) | Reference |

| PGD2 | 2.4 - 3.1 | nih.gov |

| 13,14-dihydro-15-keto PGD2 | 2.91 | nih.gov |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 | nih.gov |

| 15(S)-15-methyl PGD2 | 34.0 | nih.gov |

Human Embryonic Kidney 293 (HEK293) cells are a widely used expression system for studying recombinant G protein-coupled receptors (GPCRs), including prostanoid receptors. nih.govnih.gov These cells are easily cultured and transfected, making them an ideal platform for expressing specific receptors in a controlled environment, free from the interference of other endogenous receptors. nih.govscience.gov

Researchers have successfully expressed the human CRTH2 receptor in HEK293 cells to characterize its pharmacological properties. nih.gov By using these recombinant cells, it's possible to perform radioligand binding assays and functional assays to determine the affinity and efficacy of compounds like 15(S)-15-methyl PGD2 at a specific receptor subtype. nih.govnih.gov This approach was crucial in demonstrating that PGD2 activation of the recombinant CRTH2 receptor leads to a decrease in intracellular cAMP, indicating coupling to the Gαi/o protein. nih.gov

Cell-Based Functional Assays

Beyond receptor binding, it is essential to assess the functional consequences of receptor activation by 15(S)-15-methyl PGD2. Cell-based functional assays provide this critical information.

These assays typically use primary cells that endogenously express the receptor of interest or cell lines engineered to express the receptor. For instance, human eosinophils, which endogenously express the CRTH2/DP2 receptor, are frequently used to study the functional effects of PGD2 analogs. nih.gov

Commonly used functional assays include measuring changes in intracellular second messengers (e.g., cAMP), calcium mobilization, actin polymerization, cell migration (chemotaxis), and the expression of cell surface markers like CD11b. nih.govbiomol.comcaymanchem.com Studies have shown that 15(S)-15-methyl PGD2 is a weak agonist at the DP2 receptor, demonstrating significantly lower potency in stimulating eosinophil functions compared to its 15(R) epimer. nih.gov For example, in eosinophil chemotaxis assays, the EC50 value for 15(S)-15-methyl PGD2 was found to be 128 nM, which is considerably higher than that of PGD2 (10 nM) and 15(R)-15-methyl PGD2 (1.7 nM). nih.gov

Table 3: Functional Potency (EC50) of PGD2 Analogs in Human Eosinophils

| Compound | Eosinophil Chemotaxis (EC50, nM) | Eosinophil CD11b Expression (EC50, nM) | Eosinophil Actin Polymerization (EC50, nM) | Reference |

| 15(R)-15-methyl PGD2 | 1.7 | 1.4 | 3.8 | nih.govbiomol.comcaymanchem.com |

| PGD2 | 10 | - | - | nih.gov |

| 15(S)-15-methyl PGD2 | 128 | ~100 | ~100 | nih.gov |

Cyclic AMP Accumulation Assays

Cyclic AMP (cAMP) accumulation assays are fundamental in determining the interaction of 15(S)-15-methyl PGD2 with G-protein coupled receptors, specifically the DP1 receptor, which is known to be coupled to adenylyl cyclase. Activation of the DP1 receptor leads to an increase in intracellular cAMP levels.

In studies comparing a series of PGD2 analogs, the ability to stimulate adenylyl cyclase in platelets, which express the DP1 receptor, was evaluated. While its parent molecule, PGD2, and other analogs stimulate cAMP formation, 15(S)-15-methyl PGD2 was identified as the most active among the tested analogs in elevating platelet cAMP levels. nih.gov This suggests a potent interaction with the DP1 receptor. Conversely, other analogs like 15R-methyl-PGD2 show minimal activity at the DP1 receptor, highlighting the stereospecificity of this interaction. nih.govcaymanchem.comresearchgate.netmedchemexpress.com The EC50 for the DP1-mediated increase in platelet cAMP by the 15(R) isomer is greater than 10 µM, indicating low potency. nih.govcaymanchem.comresearchgate.netmedchemexpress.com

| Compound | Target | Assay | Key Finding |

| 15(S)-15-methyl Prostaglandin (B15479496) D2 | DP1 Receptor | cAMP Accumulation in Platelets | Most active among tested PGD2 analogs in elevating platelet cAMP. nih.gov |